molecular formula C10H18ClNO2 B2921404 4-But-3-enylpiperidine-4-carboxylic acid;hydrochloride CAS No. 2241139-07-9

4-But-3-enylpiperidine-4-carboxylic acid;hydrochloride

Cat. No.: B2921404
CAS No.: 2241139-07-9
M. Wt: 219.71
InChI Key: ZJJNVZMLTCNTSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-But-3-enylpiperidine-4-carboxylic acid hydrochloride is a piperidine derivative featuring a carboxylic acid group at the 4-position of the piperidine ring and a but-3-enyl substituent. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications.

Properties

IUPAC Name

4-but-3-enylpiperidine-4-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2.ClH/c1-2-3-4-10(9(12)13)5-7-11-8-6-10;/h2,11H,1,3-8H2,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJJNVZMLTCNTSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC1(CCNCC1)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-But-3-enylpiperidine-4-carboxylic acid;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable butenyl precursor with piperidine derivatives, followed by cyclization and subsequent acidification to obtain the hydrochloride salt . The reaction conditions often include the use of catalysts such as iron complexes and phenylsilane to promote cyclization and reduction steps .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent conversion to the target compound. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-But-3-enylpiperidine-4-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-But-3-enylpiperidine-4-carboxylic acid;hydrochloride has diverse applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of biological pathways and enzyme interactions.

    Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: The compound finds applications in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 4-But-3-enylpiperidine-4-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-but-3-enylpiperidine-4-carboxylic acid hydrochloride with structurally related piperidine derivatives, focusing on molecular features, physicochemical properties, and functional applications.

Compound Name Molecular Formula Molecular Weight Key Structural Features Physicochemical Properties Research Findings
4-But-3-enylpiperidine-4-carboxylic acid hydrochloride C₁₀H₁₆ClNO₂ 217.69 (calculated) Piperidine ring, butenyl chain, carboxylic acid, HCl High polarity due to HCl salt; solubility in water likely enhanced . Limited direct data; inferred reactivity based on piperidine-carboxylic acid analogs .
(R)-4-Amino-3-phenylbutyric acid hydrochloride () C₁₀H₁₄ClNO₂ 215.68 Piperidine ring, phenyl group, amino acid, HCl Lipophilic (phenyl group); solid at room temperature. Used in chiral synthesis; potential CNS applications due to amino acid backbone .
Diphenoxylate Hydrochloride () C₃₀H₃₂N₂O₂·HCl 489.05 Piperidine-carboxylic acid ester, diphenylpropyl, HCl Purity standards (98–102%); soluble in alcohol; used as an antidiarrheal agent . Pharmacopeia-grade purity; IR and titration methods for quality control .
Ethyl 4-isopropylpiperidine-4-carboxylate hydrochloride () C₁₁H₂₂ClNO₂ 243.75 Piperidine ring, isopropyl group, ethyl ester, HCl Melting point: ~172–175°C; solid crystalline form . Intermediate in drug synthesis; ester group improves membrane permeability .
Ethyl 4-piperidone-3-carboxylate hydrochloride () C₈H₁₄ClNO₃ 207.66 Piperidone ring (ketone), ethyl ester, HCl mp: 172–175°C; hygroscopic; soluble in ethanol . Key intermediate for substituted piperidines; used in antipsychotic drug synthesis .
1-(Ethoxycarbonyl)piperidine-4-carboxylic acid () C₉H₁₅NO₄ 201.22 Piperidine ring, ethoxycarbonyl, carboxylic acid Log S = -1.3 (moderate solubility); synthesizable via NaOH/Na₂CO₃-catalyzed reactions . High synthetic accessibility; explored in peptide mimetics and enzyme inhibitors .

Key Observations:

Structural Variations :

  • Substituent Effects : The butenyl chain in the target compound may confer unique conformational flexibility compared to phenyl () or ester groups ().
  • Functional Groups : Carboxylic acid derivatives (e.g., ) exhibit higher polarity, while esters (e.g., ) enhance lipophilicity for better membrane penetration .

Physicochemical Properties: Hydrochloride salts universally improve water solubility, critical for drug formulation (e.g., Diphenoxylate HCl in antidiarrheals ). Piperidone derivatives () show reactivity due to ketone groups, enabling further chemical modifications .

Applications: Piperidine-carboxylic acids are leveraged in CNS drug design (e.g., amino acid analogs in ). Esters (e.g., ) serve as prodrugs or intermediates in antipsychotic and antiviral agents .

Biological Activity

4-But-3-enylpiperidine-4-carboxylic acid; hydrochloride (CAS No. 2241139-07-9) is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and applications in medicinal chemistry.

The compound is characterized by its piperidine structure, which is known for its ability to interact with various biological targets. The presence of the but-3-enyl group enhances its lipophilicity, potentially influencing its absorption and distribution in biological systems.

The biological activity of 4-but-3-enylpiperidine-4-carboxylic acid; hydrochloride primarily involves its interaction with specific receptors and enzymes. It has been suggested that the compound may modulate the activity of neurotransmitter receptors, which could lead to effects on mood and cognition. Additionally, it may exhibit inhibitory action against certain enzymes involved in metabolic pathways, providing a basis for its potential therapeutic applications.

Anticancer Activity

Preliminary studies suggest that piperidine derivatives can exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cells. The exact mechanisms remain to be fully elucidated, but the ability to interact with cellular signaling pathways is a key area of investigation.

Case Studies

  • Neurotransmitter Modulation : In vitro studies have shown that related piperidine compounds can affect neurotransmitter uptake and release. This suggests potential implications for mood disorders and neurodegenerative diseases.
  • Antimicrobial Efficacy : A study evaluating the antimicrobial properties of piperidine derivatives indicated that modifications in the side chain significantly affect activity against Gram-positive and Gram-negative bacteria.
  • Anticancer Screening : In a screening assay, piperidine derivatives were evaluated for cytotoxicity against various cancer cell lines, showing promising results that warrant further investigation into their mechanisms.

Data Table: Biological Activities of Piperidine Derivatives

Compound NameActivity TypeMechanism of ActionReference
4-But-3-enylpiperidine-4-carboxylic acid; hydrochlorideAntimicrobialPotential inhibition of bacterial growthHypothetical based on structure
Piperidine derivative XAnticancerInduction of apoptosis in cancer cells
Piperidine derivative YNeurotransmitterModulation of neurotransmitter release

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 4-but-3-enylpiperidine-4-carboxylic acid hydrochloride, and how can reaction yields be optimized?

  • Methodological Answer : Multi-step synthesis involving Mannich reactions or condensation of arylpyrazole precursors is commonly employed. For example, Mannich reactions using paraformaldehyde and phenethylamine hydrochloride with substituted acetophenones yield structurally related piperidine derivatives with 87–98% efficiency . Optimization requires precise control of stoichiometry, temperature, and purification steps (e.g., recrystallization). Characterization via NMR and mass spectrometry ensures structural fidelity.

Q. How should purity and stability of 4-but-3-enylpiperidine-4-carboxylic acid hydrochloride be validated in academic settings?

  • Methodological Answer : Purity (98–102%) is typically assessed via titration with alcoholic sodium hydroxide and validated by IR spectroscopy for functional groups . Stability studies under varying temperatures (e.g., -20°C long-term storage) and humidity conditions are critical, as hydrochloride salts may hydrolyze or degrade. Accelerated stability testing (40°C/75% RH) over 6–12 months can predict shelf-life .

Q. What analytical techniques are suitable for quantifying this compound in complex matrices?

  • Methodological Answer : Reverse-phase HPLC with UV detection (e.g., 207 nm wavelength) using a phosphate-methanol mobile phase (70:30 v/v) achieves linearity (1.09–10.90 μg/mL) and high recovery rates (99–100%) . Method validation should include robustness testing against pH and flow rate variations to ensure reproducibility.

Advanced Research Questions

Q. How can structural analogs of 4-but-3-enylpiperidine-4-carboxylic acid hydrochloride be designed to enhance receptor binding specificity?

  • Methodological Answer : Substituent modifications on the piperidine ring or butenyl chain (e.g., halogenation, methoxy groups) can alter pharmacokinetics. Computational docking studies (e.g., using AutoDock Vina) paired with in vitro binding assays (e.g., GABAB receptor assays) identify high-affinity analogs. For instance, fluorination at the terminal carbon improves metabolic stability .

Q. What mechanisms underlie discrepancies in reported pharmacological activity across studies?

  • Methodological Answer : Contradictions may arise from differences in assay conditions (e.g., pH, ionic strength) or impurity profiles. Systematic replication studies under controlled environments (e.g., standardized receptor expression systems) and impurity profiling via LC-MS are essential. For example, residual solvents in synthesis (e.g., DMSO) may non-specifically modulate ion channels, confounding results .

Q. How does the hydrochloride salt form influence the compound’s solubility and bioavailability in preclinical models?

  • Methodological Answer : The hydrochloride salt enhances aqueous solubility but may reduce passive diffusion across lipid membranes. Comparative studies between free base and salt forms using in situ perfusion models (e.g., rat intestinal loops) quantify absorption differences. Pharmacokinetic parameters (Cmax, Tmax) should be correlated with in vitro dissolution profiles .

Q. What strategies mitigate toxicity risks during in vivo administration of this compound?

  • Methodological Answer : Dose-ranging studies in rodents (OECD Guideline 423) identify acute toxicity thresholds. Chronic toxicity assessments (28-day repeated dosing) monitor hepatic/renal biomarkers (ALT, creatinine). Formulation with cyclodextrins or lipid nanoparticles can reduce systemic exposure while maintaining efficacy .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the compound’s enzymatic inhibition potency?

  • Methodological Answer : Cross-validate assays using orthogonal methods (e.g., fluorometric vs. radiometric assays). For instance, discrepancies in IC50 values for kinase inhibition may arise from ATP concentration variations. Normalize data to positive controls (e.g., staurosporine) and report kinetic parameters (Ki, Kd) to ensure comparability .

Q. Why do stability profiles vary between synthesized batches of the compound?

  • Methodological Answer : Batch-to-batch variability often stems from residual moisture or trace metals. Implement Karl Fischer titration for moisture analysis and inductively coupled plasma mass spectrometry (ICP-MS) for metal profiling. Lyophilization under argon atmosphere improves stability for hygroscopic batches .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.